Chrome Azurol S

Beschreibung

Discovery and Nomenclature

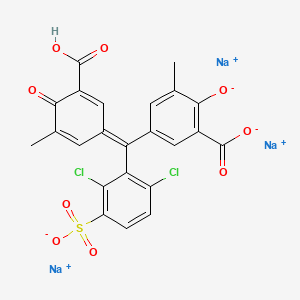

Mordant Blue 29, first synthesized in the early 20th century, emerged as part of efforts to develop stable dyes for industrial applications. Its systematic name, trisodium 5-[(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate , reflects its complex triarylmethane backbone. The compound is alternatively known as Chrome Azurol S (CAS No. 1667-99-8), a name derived from its chromogenic properties and sulfonic acid functional groups. Initial synthesis involved condensation of 2,4-dichloro-3-formylbenzenesulfonic acid with 2-hydroxy-3-methylbenzoic acid, followed by oxidation and sodium salt formation.

The dye’s classification under the Colour Index (C.I. 43825) formalized its identity within the broader category of mordant dyes, which require metal ions to bind substrates. Its nomenclature emphasizes both structural features (hydroxy and sulfonate groups) and functional roles (chromogenic reactivity with metals).

Historical Applications in Analytical Chemistry

Mordant Blue 29 gained prominence in mid-20th-century analytical chemistry due to its selective chelation with metal ions. Key applications include:

- Metal Titration : As a metallochromic indicator, it forms stable complexes with aluminum, beryllium, and iron ions, enabling precise endpoint detection in chelatometric titrations. For example, in aluminum quantification, the dye transitions from blue to yellow upon binding, with optimal sensitivity at pH 5–5.5.

- Spectrophotometry : Its high molar absorptivity (ε ≥ 9,000 L·mol⁻¹·cm⁻¹ at 424–436 nm) made it valuable for trace metal analysis in environmental and biochemical samples. The Beer-Lambert law-based methods using Mordant Blue 29 enabled detection limits as low as 0.1 ppm for aluminum in water.

- Fluoride Ion Detection : Indirect quantification of fluoride was achieved via displacement assays using the beryllium-Mordant Blue 29 complex, leveraging competitive ligand interactions.

These applications capitalized on the dye’s distinct spectral shifts (λₘₐₓ = 425–458 nm depending on pH and metal ion), which provided a robust signal for quantitative analysis.

Classification within Hydroxytriphenylmethane Dyes

Mordant Blue 29 belongs to the hydroxytriphenylmethane dye subclass, characterized by a central carbon bonded to three aromatic rings, with hydroxyl (-OH) and sulfonate (-SO₃⁻) substituents. Its structural and functional attributes distinguish it from related dyes:

| Feature | Mordant Blue 29 | Phenolphthalein | Malachite Green |

|---|---|---|---|

| Core Structure | Triphenylmethane | Triphenylmethane | Triphenylmethane |

| Functional Groups | -OH, -SO₃⁻, -COO⁻ | -OH, -COO⁻ | -N(CH₃)₂ |

| Chromogenic Mechanism | Metal chelation | pH-dependent tautomerism | Charge-transfer complex |

| Primary Use | Metal ion detection | Acid-base indicator | Textile dyeing |

The presence of two chlorine atoms and three sodium sulfonate groups enhances its water solubility and metal-binding capacity compared to simpler triphenylmethane dyes. This structural complexity allows selective interactions with trivalent cations (e.g., Al³⁺, Fe³⁺), forming octahedral complexes with 1:2 or 1:3 stoichiometry.

Evolution of Scientific Understanding

The characterization of Mordant Blue 29 advanced through three key phases:

- Structural Elucidation (1930s–1950s) : Early studies using elemental analysis and UV-Vis spectroscopy identified its triarylmethane backbone and sulfonate groups. X-ray crystallography later confirmed the planar geometry of the metal-dye complex.

- Mechanistic Insights (1960s–1980s) : Research focused on its chelation kinetics, revealing that binding affinity follows the order Al³⁺ > Fe³⁺ > Cu²⁺ due to ionic radius and charge density effects. The role of pH in modulating ligand protonation states was also clarified.

- Modern Applications (1990s–Present) : Innovations in spectrophotometry and chromatography enabled its use in advanced fields like environmental monitoring (e.g., detecting heavy metals in wastewater) and biochemistry (e.g., studying metalloprotein interactions).

The dye’s evolution mirrors broader trends in analytical chemistry, shifting from qualitative colorimetric tests to quantitative, instrument-based methods. Recent studies have explored its potential in nanotechnology, such as functionalizing sensors for real-time metal ion detection.

Eigenschaften

CAS-Nummer |

1667-99-8 |

|---|---|

Molekularformel |

C23H13Cl2Na3O9S |

Molekulargewicht |

605.3 g/mol |

IUPAC-Name |

trisodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |

InChI |

InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b17-12+;;; |

InChI-Schlüssel |

FUIZKNBTOOKONL-DPSBJRLESA-K |

Isomerische SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Physikalische Beschreibung |

Dark brown powder; [Sigma-Aldrich MSDS] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation of 2,4-Dichloro-3-formylbenzenesulfonic Acid and 2-Hydroxy-3-methylbenzoic Acid

The reaction begins with the condensation of 2,4-dichloro-3-formylbenzenesulfonic acid and 2-hydroxy-3-methylbenzoic acid under acidic conditions. This step forms a triphenylmethane intermediate through nucleophilic addition and elimination, facilitated by the aldehyde group of the sulfonic acid derivative and the phenolic hydroxyl group of the benzoic acid.

Key Reaction Conditions:

-

Solvent: Aqueous medium with pH adjustment to maintain solubility.

-

Temperature: Room temperature to mild heating (25–40°C).

-

Molar Ratio: Equimolar quantities of reactants to maximize yield.

The intermediate is initially a dark-brown precipitate, which is filtered and washed to remove unreacted starting materials.

Oxidation of the Intermediate

The crude intermediate undergoes oxidation to stabilize the conjugated π-system essential for the dye’s chromophoric properties. Atmospheric oxygen or mild oxidizing agents (e.g., hydrogen peroxide) are employed, converting the leuco form (colorless) to the fully conjugated quinoid structure.

Oxidation Parameters:

Conversion to Trisodium Salt

The oxidized product is treated with sodium hydroxide to form the trisodium salt, enhancing water solubility. This step involves neutralization of sulfonic and carboxylic acid groups, yielding the final anionic dye.

Neutralization Protocol:

-

Base: 3 equivalents of NaOH.

-

pH Adjustment: Final pH 7–8 to ensure complete salt formation.

-

Drying: The product is lyophilized or vacuum-dried to obtain a crystalline powder.

Purification Techniques

Crude Mordant Blue 29 requires rigorous purification to achieve the high purity (>95%) necessary for analytical applications.

Acid Precipitation and Recrystallization

The trisodium salt is dissolved in water, and concentrated hydrochloric acid is added to protonate the sulfonate and carboxylate groups, precipitating the free acid form. This step removes residual inorganic salts and byproducts.

Purification Steps:

Paper Chromatography

For analytical-grade purity, paper chromatography using a solvent system of n-butanol, acetic acid, and water (7:3:1 v/v) separates Mordant Blue 29 from impurities. The first and second spots (Rf values ~0.5–0.7) are extracted and pooled.

Reaction Optimization and Industrial-Scale Production

Industrial synthesis prioritizes yield and reproducibility through controlled conditions:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 25–40°C | 30–50°C (jacketed reactors) |

| Oxidation Agent | H₂O₂ (3–5%) | O₂ sparging |

| Purification | Batch precipitation | Continuous filtration |

Challenges:

-

Byproduct Formation: Over-oxidation can degrade the chromophore, necessitating precise stoichiometry.

-

Solubility Management: Sodium salt hygroscopicity requires low-humidity drying.

Analytical Characterization

Post-synthesis analysis ensures compliance with quality standards:

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

Mordant Blue 29 undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as iron, aluminum, and chromium.

Oxidation and Reduction: The dye can undergo redox reactions, altering its color and chemical properties.

Substitution: Mordant Blue 29 can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.

Common Reagents and Conditions

Complexation: Metal salts such as ferric chloride, aluminum sulfate, and chromium chloride are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Metal Complexes: Formation of colored complexes with metal ions.

Oxidized Products: Altered dye molecules with different oxidation states.

Substituted Derivatives: Modified dye molecules with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Mordant Blue 29 is synthesized through a series of chemical reactions involving the condensation of 2,4-dichloro-3-formylbenzenesulfonic acid and 2-hydroxy-3-methylbenzoic acid, followed by oxidation and conversion into its sodium salt form. Its structure enables it to form stable complexes with metal ions, which is pivotal for its applications in various fields.

Spectroscopic Properties

The spectral properties of Mordant Blue 29 have been extensively studied using time-dependent density functional theory (TDDFT). These studies reveal its potential as an indicator in analytical chemistry due to its distinct UV-VIS absorption characteristics. The compound's dipole moment, polarizability, and hyperpolarizability have also been calculated, contributing to its understanding in both theoretical and experimental spectroscopic studies .

Analytical Chemistry

Mordant Blue 29 is employed as an indicator in metal titration processes. It plays a crucial role in evaluating siderophore production by rhizosphere bacteria, which are essential for understanding nutrient cycling in ecosystems. The dye's ability to form complexes with various metal ions enhances its utility in detecting and quantifying these metals .

Biology

In biological research, Mordant Blue 29 is utilized for histological staining. It aids in visualizing cellular structures, allowing researchers to study tissue morphology and pathology effectively. This application is particularly relevant in medical research where precise imaging of cells is necessary for diagnosis and treatment .

Medicine

The compound has been investigated for potential use in diagnostic assays and as a reagent in biochemical research. Its ability to interact with biological molecules makes it a candidate for developing novel diagnostic tools that can enhance disease detection capabilities .

Textile Industry

Mordant Blue 29 is extensively used in the textile dyeing process due to its capability to form stable complexes with fabric fibers. This property results in vibrant colors that are resistant to fading, making it a preferred choice among textile manufacturers .

Case Study 1: Analytical Chemistry Application

In a recent study published in Sustainability, researchers utilized Mordant Blue 29 as an indicator for assessing metal ion concentrations in environmental samples. The study demonstrated that the dye could effectively detect trace amounts of heavy metals, showcasing its potential for environmental monitoring .

Case Study 2: Histological Staining

A study conducted at a medical research facility highlighted the effectiveness of Mordant Blue 29 in staining human tissue samples. The results indicated improved visibility of cellular structures compared to traditional stains, leading to better diagnostic outcomes .

Wirkmechanismus

Mordant Blue 29 exerts its effects primarily through complexation with metal ions. The dye binds to metal ions via coordination bonds, forming stable complexes. This interaction is facilitated by the presence of functional groups such as hydroxyl and carboxyl groups on the dye molecule. The formation of these complexes can alter the color and chemical properties of the dye, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Functional Groups

| Compound | CAS Number | Molecular Formula | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| Mordant Blue 29 | 1667-99-8 | C₂₃H₁₃Cl₂Na₃O₉S | Sulfonate, hydroxyl, Cl | Textiles, metal ion detection |

| Mordant Blue 1 | 1934-24-3 | C₂₃H₁₃Cl₂O₇S | Sulfonate, hydroxyl, Cl | Histological staining |

| Chrome Azurol B | 4197-07-3 | C₂₃H₁₄Cl₂N₂O₈S | Ammonium, carboxylate, Cl | Gallium detection |

| Acid Blue 29 | N/A | C₂₀H₁₃N₂O₅S | Sulfonate, azo group | Textiles (acid dyeing) |

- Mordant Blue 1 (C.I. 43830): Shares a triphenylmethane backbone with Mordant Blue 29 but lacks sodium sulfonate groups, reducing its solubility and metal-binding efficiency .

- Chrome Azurol B : An ammonium salt derivative of Mordant Blue 1, optimized for gallium detection in analytical chemistry .

Spectroscopic and Electrical Properties

Mordant Blue 29 exhibits unique UV-Vis absorption spectra (λₘₐₓ = 458 nm) and strong solvatochromism (solvent-dependent color shifts) due to its polarizable π-electron system . Theoretical studies using TDDFT (time-dependent density functional theory) confirm its intramolecular charge-transfer transitions, which are absent in simpler mordant dyes like Mordant Blue 1 .

- Dipole Moment (μ) : 12.6 Debye, higher than Mordant Blue 1 (9.8 Debye), indicating stronger polarity .

- First Hyperpolarizability (β): 5.37 × 10⁻³⁰ esu, making it superior for nonlinear optical applications compared to non-sulfonated analogs .

Dyeing Performance and Fastness

Color Strength (K/S) and Mordant Interaction

| Mordant Type | Mordant Blue 29 (K/S) | Mordant Blue 1 (K/S) | Acid Blue 29 (K/S) |

|---|---|---|---|

| FeSO₄ | 18.5 ± 0.3 | 12.1 ± 0.2 | 8.2 ± 0.1 |

| CuSO₄ | 20.1 ± 0.4 | 14.9 ± 0.3 | N/A |

| Alum | 15.7 ± 0.2 | 10.5 ± 0.2 | 6.8 ± 0.1 |

- Mordant Blue 29 achieves higher K/S values (color strength) than Mordant Blue 1 due to enhanced metal-dye complex stability .

- FeSO₄ and CuSO₄ mordants produce darker shades (lower L* values) and improved wash fastness (4–5 on the ISO scale) compared to alum .

Light Fastness

Q & A

Q. How should researchers document Mordant Blue 29’s stability under long-term storage?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A. Monitor degradation via UPLC-PDA and report impurity profiles. Use Arrhenius equations to extrapolate shelf life at 25°C. Include raw chromatograms and Karl Fischer titration data for moisture content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.